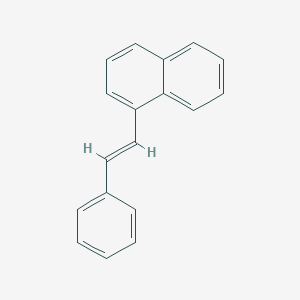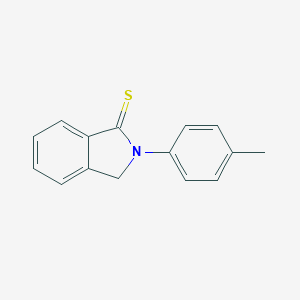
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a heterocyclic organic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is also known as thioisoindigo and has been found to exhibit various biological activities, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been suggested that thioisoindigo inhibits the activity of certain enzymes involved in cancer cell proliferation.
Biochemische Und Physiologische Effekte
Thioisoindigo has been found to exhibit various biochemical and physiological effects. Some of the major effects are listed below:
1. Anti-cancer activity: Thioisoindigo has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
2. Anti-inflammatory activity: Thioisoindigo has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
3. Neuroprotective activity: Thioisoindigo has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has several advantages and limitations for lab experiments. Some of the major advantages and limitations are listed below:
Advantages:
1. Thioisoindigo is relatively easy to synthesize, making it readily available for lab experiments.
2. Thioisoindigo exhibits various biological activities, making it a versatile compound for scientific research.
Limitations:
1. Thioisoindigo is relatively unstable and can degrade under certain conditions, making it difficult to work with.
2. Thioisoindigo can be toxic to cells at higher concentrations, making it important to carefully control the dosage in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-. Some of the major directions are listed below:
1. Drug Discovery: Thioisoindigo has shown promising anti-cancer properties and could be further developed as a potential drug candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has shown excellent charge transport properties and could be further developed for use in organic electronic devices.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials and could be further explored for the development of new materials with unique properties.
Conclusion:
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a promising compound for scientific research due to its unique properties and versatile applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug discovery, organic electronics, and materials science.
Synthesemethoden
The synthesis of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- involves the reaction of isatin with thiourea in the presence of a catalyst. This reaction results in the formation of thioisoindigo, which can be further purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has been extensively studied for its potential applications in various fields of science. Some of the major scientific research applications of this compound are listed below:
1. Cancer Research: Thioisoindigo has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and dyes.
Eigenschaften
CAS-Nummer |
89313-78-0 |
|---|---|
Produktname |
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- |
Molekularformel |
C15H13NS |
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
InChI-Schlüssel |
LWRJZRKBDFDIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



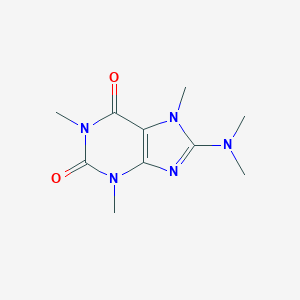


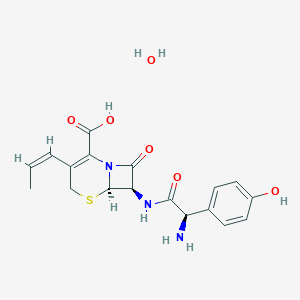

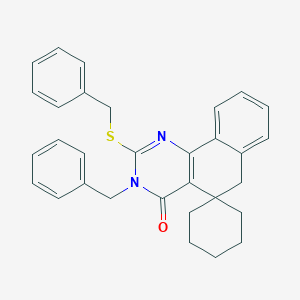
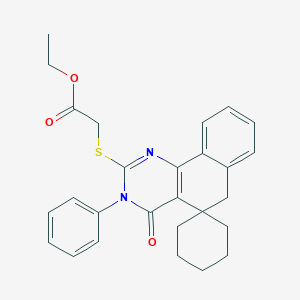
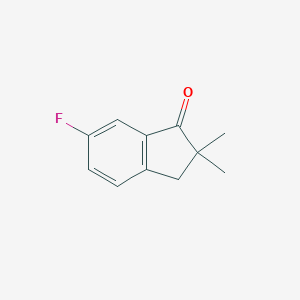


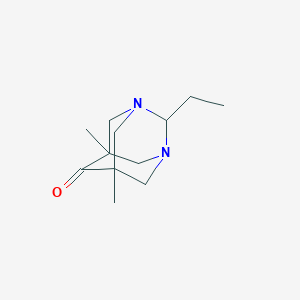
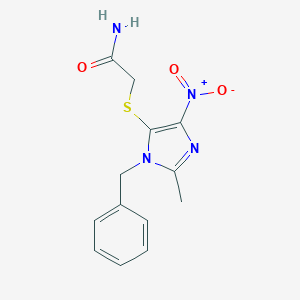
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
